Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone

Adenosine A2B receptor GPCR radioligand binding Subtype selectivity profiling

Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone (CAS 4123-32-4) is a fully substituted 2-anilino-4-phenylthiazole bearing a 5-benzoyl substituent. The compound belongs to the 2-amino-5-benzoyl-4-phenylthiazole class extensively characterized for adenosine receptor (AdoR) antagonist activity and the phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold validated as a p38 MAP kinase inhibitor pharmacophore.

Molecular Formula C22H16N2OS
Molecular Weight 356.4 g/mol
CAS No. 4123-32-4
Cat. No. B3052420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone
CAS4123-32-4
Molecular FormulaC22H16N2OS
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H16N2OS/c25-20(17-12-6-2-7-13-17)21-19(16-10-4-1-5-11-16)24-22(26-21)23-18-14-8-3-9-15-18/h1-15H,(H,23,24)
InChIKeyLQFHHNJNCSFAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone (CAS 4123-32-4): A 2-Anilino-5-benzoyl-4-phenylthiazole Scaffold for Adenosine A2B Receptor and p38 MAP Kinase Targeting


Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone (CAS 4123-32-4) is a fully substituted 2-anilino-4-phenylthiazole bearing a 5-benzoyl substituent. The compound belongs to the 2-amino-5-benzoyl-4-phenylthiazole class extensively characterized for adenosine receptor (AdoR) antagonist activity [1] and the phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold validated as a p38 MAP kinase inhibitor pharmacophore [2]. Its molecular formula is C22H16N2OS (MW 356.44) [3]. The compound serves as a versatile probe for two distinct target classes — A2B adenosine receptor antagonism (Ki = 337 nM) [4] and p38 MAPK inhibition (scaffold-level IC50 range 0.1–2 µM) [2] — making it a dual-purpose tool compound within a single chemotype.

Why Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone Cannot Be Replaced by Generic 4-Phenylthiazole or 2-Anilinothiazole Analogs


Within the 2-amino-5-benzoyl-4-phenylthiazole chemical series, minor substituent changes at the 2-amino or 5-benzoyl positions produce dramatic receptor-subtype selectivity shifts. The key paper by Scheiff et al. (2010) demonstrates that acylation of the 2-amino group is critical for high A1 affinity, while 5-benzoyl substitution patterns govern A1 vs. A3 selectivity [1]. The target compound (free 2-anilino, 4-phenyl, 5-benzoyl) occupies a unique selectivity niche distinct from both 2-acylated analogs (optimized for A1) and C5-modified analogs (optimized for A3). Its A2B-biased profile (Ki = 337 nM) is rare among 4-phenylthiazole congeners, most of which are A1- or A3-selective [2]. For p38 MAPK applications, the intact phenyl-(2-phenylamino-thiazol-5-yl)-methanone core is essential; removal of the 4-phenyl group or modification of the 5-benzoyl moiety disrupts the ATP-site binding geometry established by de novo design [3]. Generic substitution across these structurally similar thiazole derivatives will thus alter both target selectivity and potency, invalidating scientific comparisons.

Quantitative Comparative Evidence: Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone vs. Closest Structural and Pharmacological Analogs


Adenosine A2B Receptor Affinity: Target Compound vs. Selectivity Profile Across All Four Human AdoR Subtypes

The target compound displays measurable affinity exclusively at the human adenosine A2B receptor (Ki = 337 nM), with no detectable binding at human A3, rat A2A, or rat A1 receptors (all Ki > 1000 nM) in displacement assays [1]. This A2B-selective profile contrasts with the closely related 2-amino-5-benzoyl-4-phenylthiazole series from Scheiff et al. (2010), where lead compounds such as 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (16m) achieve sub-nanomolar A1 affinity (Ki = 4.83 nM at rat, 57.4 nM at human A1) with high selectivity versus A2A, A2B, and A3 [2]. The substitution of a free 2-anilino group (target compound) for a 2-benzoylamino group (16m) thus flips the selectivity from A1-dominant to A2B-selective within the identical 4-phenyl-5-benzoylthiazole core — a critical differentiation for adenosine receptor pharmacology.

Adenosine A2B receptor GPCR radioligand binding Subtype selectivity profiling

p38 MAP Kinase Inhibition: Scaffold Potency Range and Comparison with a Higher-Potency 2-Anilinothiazole Analog

The phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold, of which the target compound is the prototypical representative, was identified via structure-based de novo design and shown to produce p38 MAPK inhibitors with IC50 values in the 0.1–2 µM range [1]. While individual derivative IC50 values are not specified for the exact target compound (4-phenyl-substituted), the scaffold collectively defines a validated starting point for p38 inhibitor optimization. A structurally related 2-anilinothiazole analog — BDBM50361469 — achieves substantially higher p38α MAPK potency with an IC50 of 58 nM and Kd of 3.30 nM [2]. This ~35-fold IC50 differential at the same enzymatic target highlights the critical impact of specific substituent patterns on kinase inhibition potency, distinguishing the target compound's scaffold from more optimized p38 inhibitors.

p38 MAP kinase Anti-inflammatory drug discovery ATP-competitive kinase inhibitor

5-Benzoyl Substituent Position Defines Adenosine Receptor Subtype Selectivity: C5-Benzoyl vs. C5-Substituted 4-Phenylthiazole Analogs

The Abdelrahman et al. (2020) study on substituted 4-phenylthiazoles demonstrates that introducing substituents at the C5 position of the 2-amino-4-phenylthiazole scaffold directly controls selectivity between adenosine receptor subtypes A1 and A3. In that study, compounds with varied C5 substituents achieved selective A3 antagonism (Ki = 5–9 nM) or dual A1/A3 activity (Ki = 8–42 nM), while the target compound's C5-benzoyl group shifts selectivity toward A2B (Ki = 337 nM) [1][2]. This demonstrates that the C5-benzoyl modification is not merely a potency determinant but a selectivity-switching element within the 4-phenylthiazole adenosine antagonist family — a SAR principle essential for rational procurement when target selectivity must be matched to biological hypothesis.

Structure-activity relationship Adenosine receptor selectivity 2-Amino-4-phenylthiazole scaffold optimization

2-Amino Group Free Base vs. Acylated 2-Amino: Determinant of A1 Affinity Within the 5-Benzoyl-4-phenylthiazole Core

Scheiff et al. (2010) established that acylation of the 2-amino group in 2-amino-5-benzoyl-4-phenylthiazoles is a prerequisite for high A1 adenosine receptor affinity [1]. The free 2-anilino group in the target compound (no acylation) results in negligible A1 binding (Ki > 1000 nM) [2], whereas the 2-benzoylamino-substituted analog 16m achieves Ki = 4.83 nM at rat A1 and 57.4 nM at human A1 [1]. This ~200-fold to ~340-fold affinity difference driven solely by the 2-amino substitution state provides direct experimental evidence that the target compound's free 2-anilino group prevents the high A1 affinity achievable by its acylated congeners. This is a binary differentiation point accessible through a single synthetic step (acylation/deacylation), offering users a controlled experimental variable for adenosine receptor pharmacology.

2-Amino acylation Adenosine A1 receptor Radioligand binding SAR

Validated Research Application Scenarios for Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone (CAS 4123-32-4)


A2B Adenosine Receptor Pharmacological Tool Compound for GPCR Screening Panels

The target compound's measured human A2B Ki of 337 nM with >3-fold selectivity over A1, A2A, and A3 subtypes (all Ki > 1000 nM) qualifies it as a moderate-affinity A2B-preferential ligand suitable for inclusion in adenosine receptor subtype selectivity screening panels [1]. Researchers studying A2B receptor signaling in inflammation, immune modulation, or tumor microenvironments can employ this compound as a structurally distinct non-xanthine antagonist scaffold complementary to the prototypical A2B antagonist PSB-603 [2]. Its selectivity profile contrasts with A1- or A3-selective 4-phenylthiazole analog series, enabling direct scaffold-matched comparisons across adenosine receptor subtypes using chemically related tool compounds [3].

p38 MAP Kinase Inhibitor Fragment or Hit-To-Lead Starting Point in Anti-Inflammatory Drug Discovery

The phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold was validated as a p38 MAPK inhibitor core through structure-based de novo design, yielding compounds with IC50 values of 0.1–2 µM [1]. The target compound (4-phenyl-substituted) represents the canonical scaffold member and is suitable as a fragment-like hit for structure-guided optimization of ATP-binding site interactions. While not the most potent p38 inhibitor in the 2-anilinothiazole series (compare BDBM50361469, IC50 = 58 nM [2]), its scaffold-level activity provides a chemically tractable starting point for medicinal chemistry campaigns targeting inflammatory diseases where p38 MAPK is implicated.

Structure-Activity Relationship Probe for 2-Anilino-4-phenylthiazole Adenosine Receptor Selectivity Studies

The target compound occupies a unique SAR position at the intersection of three key structural variables governing adenosine receptor selectivity within the 4-phenylthiazole chemotype: (i) free 2-anilino group (no acylation) — shown by Scheiff et al. (2010) to abolish A1 high-affinity binding [1]; (ii) C5-benzoyl substitution — shown by Abdelrahman et al. (2020) to differentiate A2B selectivity from C5-modified A1/A3-selective analogs [2]; and (iii) 4-phenyl substitution — distinguishing it from 2-anilino-thiazole derivatives lacking 4-aryl groups. Researchers performing adenosine receptor SAR campaigns can use this compound to systematically interrogate the contribution of each substitution position to subtype selectivity, with the free 2-anilino group serving as a synthetic handle for further derivatization [3].

Reference Standard for Batch-to-Batch Characterization of 2-Anilinothiazole Library Compounds

Given its well-defined molecular structure (C22H16N2OS, MW 356.44), established synthetic accessibility via 2-bromo-1,3-diphenylpropane-1,3-dione condensation routes [1], and publicly available analytical references (ChemSpider ID 1042166, ZINC01033985 [2]), the target compound serves as a reliable reference standard for quality control and batch characterization in 2-anilinothiazole compound libraries. Its retention of a free secondary amine at the 2-position permits facile derivatization during library synthesis, making it a practical chemical QC benchmark for reaction monitoring and purity assessment across multiple derivative series.

Quote Request

Request a Quote for Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.